S-Propylcysteine
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Overview
Description
S-Propylcysteine is an organosulfur compound with the molecular formula C6H13NO2S. It is a derivative of cysteine, where the sulfur atom is bonded to a propyl group. This compound is found naturally in certain Allium species, such as garlic and onions, and is known for its potential health benefits and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Propylcysteine can be synthesized through the alkylation of cysteine. The reaction involves the use of propyl halides (such as propyl bromide) in the presence of a base like sodium hydroxide. The reaction conditions typically include:
Solvent: Aqueous or alcoholic medium
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
S-Propylcysteine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Can be reduced to form thiols.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: Propylthiol.
Substitution: Various alkylated derivatives depending on the electrophile used.
Scientific Research Applications
S-Propylcysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and cardiovascular benefits.
Industry: Used in the production of flavoring agents and as a precursor for other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of S-Propylcysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Acts by scavenging free radicals and reducing oxidative stress.
Enzyme Modulation: Can modulate the activity of enzymes involved in detoxification and metabolic processes.
Signal Transduction: Influences signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
S-Methylcysteine: Another sulfur-containing amino acid derivative with similar biological activities.
S-Ethylcysteine: Similar structure but with an ethyl group instead of a propyl group.
S-Propenylcysteine: Contains a propenyl group and is known for its presence in garlic.
Uniqueness
S-Propylcysteine is unique due to its specific propyl group, which may confer distinct biological activities and interactions compared to its analogs. Its presence in Allium species and potential health benefits make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGBMYUYFBZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65309-79-7, 1115-93-1 |
Source
|
Record name | S-Propylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Propyl-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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